Carbon monoxide;cyclobutadiene;iron;hydrate
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Overview
Description
Preparation Methods
Cyclobutadieneiron tricarbonyl was first prepared in 1965 by Pettit from 3,4-dichlorocyclobutene and diiron nonacarbonyl. The reaction is as follows :
[ \text{C}_4\text{H}_4\text{Cl}_2 + 2 \text{Fe}_2(\text{CO})_9 \rightarrow (\text{C}_4\text{H}_4)\text{Fe}(\text{CO})_3 + 2 \text{Fe}(\text{CO})_5 + 5 \text{CO} + \text{FeCl}_2 ]
This compound is an example of a piano stool complex, characterized by its unique structure where the iron atom is bonded to three carbon monoxide ligands and a cyclobutadiene ring.
Chemical Reactions Analysis
Cyclobutadieneiron tricarbonyl undergoes various types of reactions, including electrophilic aromatic substitution. Some of the common reactions include :
Friedel-Crafts Acylation: Reacts with acetyl chloride and aluminium chloride to give the acyl derivative.
Formylation: Reacts with formaldehyde and hydrochloric acid to form the chloromethyl derivative.
Vilsmeier-Haack Reaction: Reacts with N-methylformanilide and phosphorus oxychloride to form the formyl derivative.
Mannich Reaction: Reacts to form amine derivatives.
Scientific Research Applications
Cyclobutadieneiron tricarbonyl has several applications in scientific research, particularly in the fields of chemistry and biology. It has been used as a precursor for cyclobutadiene, which is important for studying antiaromaticity and the behavior of small ring systems . Additionally, it has been used in the development of new catalysts and in the study of metal-carbonyl chemistry .
Mechanism of Action
The mechanism by which cyclobutadieneiron tricarbonyl exerts its effects involves the interaction of the iron atom with the cyclobutadiene ring and carbon monoxide ligands. The compound displays aromaticity, which is evidenced by its reactions that can be classified as electrophilic aromatic substitution . The iron atom in the complex facilitates various chemical transformations by stabilizing the cyclobutadiene ring and enabling its reactivity.
Comparison with Similar Compounds
Cyclobutadieneiron tricarbonyl is unique due to its structure and reactivity. Similar compounds include butadieneiron tricarbonyl, which is isoelectronic with cyclobutadieneiron tricarbonyl . Other related compounds include benzocyclobutadiene-iron tricarbonyl complexes . These compounds share similar structural features but differ in their reactivity and applications.
Properties
CAS No. |
12078-17-0 |
---|---|
Molecular Formula |
C7H6FeO4 |
Molecular Weight |
209.96 g/mol |
IUPAC Name |
carbon monoxide;cyclobutadiene;iron;hydrate |
InChI |
InChI=1S/C4H4.3CO.Fe.H2O/c1-2-4-3-1;3*1-2;;/h1-4H;;;;;1H2 |
InChI Key |
LPFAZIFEIXOVQM-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C1.O.[Fe] |
Origin of Product |
United States |
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